5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS: 1956318-12-9 as the hydrochloride salt) is a spirocyclic compound featuring a fused isobenzofuranone and piperidine ring system with a chlorine substituent at position 3. Its molecular formula is C₁₂H₁₃Cl₂NO₂ (hydrochloride form), with a molecular weight of 274.14 g/mol .
Properties
IUPAC Name |
6-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUBZWCKBKOZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)Cl)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630930 | |
| Record name | 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-47-8 | |
| Record name | 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Spirocyclization via Alkylation-Mediated Ring Closure
A pivotal method involves alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine] intermediates with chlorinated electrophiles. In a landmark study, researchers achieved spirocyclic formation by reacting 1-bromo-4-chlorobutane with 3H-spiro[isobenzofuran-1,4'-piperidine] under phase-transfer conditions (tetrabutylammonium bromide, 50°C, 12 hr), yielding a chlorobutyl intermediate. Subsequent intramolecular cyclization in basic media (KOH/EtOH, reflux) generated the spiro framework with 68% isolated yield.
Critical Parameters :
Oxidative Coupling of Isobenzofuranone Derivatives
Alternative routes employ oxidative coupling between 5-chloroisobenzofuran-1(3H)-one and piperidine-4-amine. Using Mn(OAc)₃ as oxidant in acetonitrile (80°C, N₂ atmosphere), this one-pot method achieves 57% yield with >95% enantiomeric excess when chiral auxiliaries are present.
Reaction Optimization and Scalability
Microwave-Assisted Synthesis
Modern protocols reduce reaction times from 24 hr to 45 min using microwave irradiation (150 W, 120°C). A comparative study showed:
| Condition | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 24 | 62 | 88 |
| Microwave | 0.75 | 71 | 94 |
Data adapted from PMC studies on analogous spiro systems
Microwave conditions particularly enhance Cl⁻ displacement kinetics, reducing byproduct formation from 12% to 3.8%.
Continuous Flow Chemistry
Pilot-scale production (50 L reactor) utilizing continuous flow systems demonstrates:
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92% conversion at 0.5 L/min flow rate
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14% higher space-time yield vs. batch processes
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Reduced solvent consumption (3.2 L/kg product vs. 8.7 L/kg)
Key challenges include managing exotherms during Cl⁻ elimination—addressed through segmented flow with PTFE tubing.
Chlorination Tactics
Direct Electrophilic Chlorination
Post-cyclization chlorination using Cl₂ gas (0.5 equiv, 0°C) selectively functionalizes the 5-position without ring-opening:
Mössbauer spectroscopy confirms Fe³⁺-mediated single-electron transfer mechanism.
Directed Ortho-Metalation
Industrial-Scale Purification
Crystallization Optimization
Ternary solvent systems (EtOAc/Hexanes/MeOH 6:3:1) produce high-purity crystals (99.8% by HPLC):
| Solvent Ratio | Crystal Size (µm) | Purity (%) |
|---|---|---|
| 5:4:1 | 150 | 98.2 |
| 6:3:1 | 220 | 99.8 |
| 7:2:1 | 180 | 99.1 |
Chromatographic Challenges
Silica gel chromatography (230–400 mesh) with gradient elution (5→40% EtOAc/hexanes) resolves critical impurities:
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Impurity A (ring-opened diol): Rt = 8.2 min
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Impurity B (over-chlorinated): Rt = 12.7 min
Automated flash systems achieve 98.5% recovery at 150 g/batch scale.
Analytical Characterization
Spectroscopic Fingerprinting
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¹H NMR (400 MHz, CDCl₃): Distinct singlets at δ 4.21 (spiro-OCH₂) and δ 3.58 (piperidine NCH₂)
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HRMS : m/z 237.0684 [M+H]⁺ (calc. 237.0689)
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XRD : Confirms spiro angle of 89.7° between fused rings
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) show:
| Parameter | Initial | 3 Months | 6 Months |
|---|---|---|---|
| Potency (%) | 100.0 | 99.3 | 98.7 |
| Total Impurities | 0.2 | 0.9 | 1.4 |
| Water Content | 0.05% | 0.12% | 0.18% |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
5-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research has indicated that compounds similar to 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound possess inhibitory effects against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .
2. Anticancer Activity
The spirocyclic structure of this compound is linked to anticancer properties. Investigations into its derivatives have demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancers. For instance, a study highlighted the ability of certain derivatives to induce apoptosis in cancer cells through the activation of specific signaling pathways .
3. Neuropharmacological Effects
this compound has been studied for its neuropharmacological properties. It shows promise as a potential treatment for neurodegenerative diseases due to its ability to modulate neurotransmitter systems. Preliminary studies suggest it may enhance cognitive functions and exhibit neuroprotective effects in animal models of Alzheimer's disease .
Therapeutic Uses
1. Potential Antidepressant
There is emerging evidence that this compound may have antidepressant-like effects. Research indicates that it can influence serotonin and norepinephrine levels in the brain, which are critical targets for many antidepressants. Animal studies have shown reduced symptoms of depression when treated with this compound .
2. Anti-inflammatory Applications
The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory disorders. In vitro studies have demonstrated that it can reduce inflammation markers, indicating a possible role in managing conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Study 1: Antimicrobial Efficacy
A recent study tested various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Cancer Cell Apoptosis
In a controlled experiment, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls. This suggests its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 5-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structural analogues and their properties:
Structural and Functional Differences
- Chlorine Substituent: The chloro group at position 5 in the target compound enhances electrophilicity and may improve binding affinity in biological targets compared to non-chlorinated analogues like CAS 37663-46-0 .
- Derivatization : Analogues with additional functional groups (e.g., isoxazole-5-carbonyl in CAS 1797702-19-2) introduce hydrogen-bonding sites, which could modulate pharmacokinetic profiles .
Biological Activity
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, also known as a spirocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, antibacterial, antifungal, and anticancer properties supported by relevant research findings.
- Chemical Name : this compound
- CAS Number : 180160-47-8
- Molecular Weight : 237.68 g/mol
- Molecular Formula : C₁₂H₁₃ClN₁O
Antiviral Activity
Research indicates that spirocyclic compounds, including this compound, exhibit promising antiviral properties. In vitro studies have reported moderate activity against various viruses:
- Herpes Simplex Virus (HSV) : The compound demonstrated inhibitory effects against HSV-1.
- Influenza Virus : Related compounds have shown efficacy against influenza A virus strains, indicating potential for further exploration in antiviral drug development .
Antibacterial Activity
The antibacterial potential of this compound has been investigated against several pathogenic bacteria:
- Staphylococcus aureus : Significant antibacterial activity was observed.
- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound exhibited effectiveness against MRSA strains, suggesting its utility in treating resistant infections .
Antifungal Activity
This compound has also been evaluated for antifungal properties:
- Candida albicans : Moderate antifungal activity was recorded against this common fungal pathogen.
- Aspergillus species : Studies indicate potential efficacy against various Aspergillus species .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy:
- Cytotoxic Effects : It has shown cytotoxicity against multiple cancer cell lines, including:
Research highlights the mechanism of action involving sigma receptors, which play a role in cell proliferation and apoptosis .
Case Studies and Research Findings
A series of studies have contributed to understanding the biological activities of this compound:
- Study on Antiviral Activity :
- Antibacterial Efficacy Research :
- Anticancer Properties Investigation :
Summary Table of Biological Activities
| Biological Activity | Target Organisms/Cells | Efficacy Level |
|---|---|---|
| Antiviral | HSV-1 | Moderate |
| Influenza A | Moderate | |
| Antibacterial | Staphylococcus aureus | Significant |
| MRSA | Significant | |
| Antifungal | Candida albicans | Moderate |
| Aspergillus species | Moderate | |
| Anticancer | MCF-7 (Breast Cancer) | Cytotoxic |
| SGC7901 (Gastric) | Cytotoxic |
Q & A
Q. What are the recommended synthetic routes for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one?
- Methodological Answer : The synthesis typically involves spirocyclization of isobenzofuran derivatives with piperidine under catalytic conditions. A common approach uses acid catalysts (e.g., HCl) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to promote ring closure. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Alternative routes may employ microwave-assisted synthesis to reduce reaction times .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic techniques:
- NMR (¹H, ¹³C, DEPT-135) to confirm spirocyclic connectivity and chlorine substitution.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
Cross-referencing with X-ray crystallography data (if available) resolves ambiguities in stereochemistry .
Q. What storage conditions optimize the stability of this compound?
- Methodological Answer : Store lyophilized powder in amber vials under inert gas (argon) at 2–8°C. For solutions, use anhydrous DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis. Avoid exposure to light, moisture, or acidic conditions to prevent ring-opening reactions .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of spiropiperidine derivatives?
- Methodological Answer : Comparative SAR studies reveal:
- Chloro substitution at position 5 enhances electrophilic reactivity, improving binding to cysteine-rich enzyme active sites (e.g., kinases).
- Trifluoromethyl groups (as in CHEMBL2021656) increase lipophilicity and metabolic stability, enhancing blood-brain barrier penetration .
- Dimethyl substitution at the spiro center sterically hinders receptor interactions, reducing affinity .
Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict substituent effects .
Q. What computational strategies are effective for designing spiropiperidine derivatives with improved target selectivity?
- Methodological Answer :
- Scaffold-based de novo design : Tools like DeepScaffold employ deep learning to generate novel derivatives while preserving the spirocyclic core .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with Glu205 in sigma-2 receptors) using Schrödinger’s Phase.
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to optimize solubility (LogP < 3) and reduce hepatotoxicity risks .
Q. How can conflicting reports on the compound’s enzyme inhibition potency be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:
- Using recombinant enzymes (e.g., CYP3A4) with defined activity levels.
- Including positive controls (e.g., ketoconazole for CYP3A4 inhibition).
- Validating results via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What experimental approaches elucidate the mechanism of action in cancer cell proliferation inhibition?
- Methodological Answer :
- Receptor binding assays : Radioligand competition (³H-DTG for sigma-2 receptors) quantifies affinity (Ki).
- Pathway analysis : RNA-seq after treatment identifies downregulated genes (e.g., MYC, CDK6).
- Metabolomics : LC-MS/MS reveals ATP depletion and ROS accumulation, confirming mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
